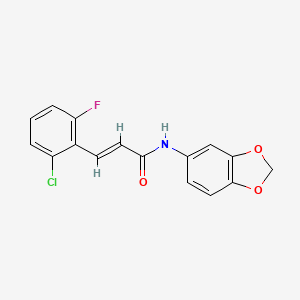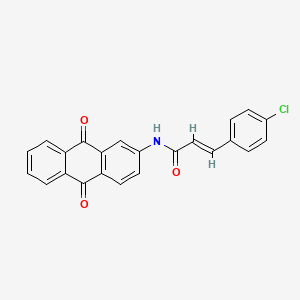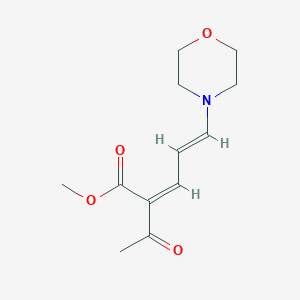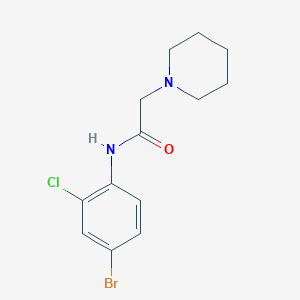
N-1,3-benzodioxol-5-yl-3-(2-chloro-6-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-3-(2-chloro-6-fluorophenyl)acrylamide, also known as BF-5m, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of amides and has been synthesized using various methods.
Mechanism of Action
N-1,3-benzodioxol-5-yl-3-(2-chloro-6-fluorophenyl)acrylamide exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells. This compound also induces apoptosis, a programmed cell death, in cancer cells. In addition, this compound has been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
N-1,3-benzodioxol-5-yl-3-(2-chloro-6-fluorophenyl)acrylamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized using various methods. This compound is also soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, which makes it easy to use in various assays. However, this compound has some limitations as well. It is not water-soluble and may require the use of organic solvents in experiments. In addition, this compound may have some toxicity at higher concentrations, which may limit its use in certain experiments.
Future Directions
N-1,3-benzodioxol-5-yl-3-(2-chloro-6-fluorophenyl)acrylamide has shown promising results in various studies, and there are several future directions for its use in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Further research is also needed to understand the molecular mechanisms underlying the therapeutic effects of this compound.
Conclusion:
This compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic properties. This compound exerts its therapeutic effects through various mechanisms, including the inhibition of MMPs and NF-κB. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of this compound in scientific research, including the development of new drugs and the study of its pharmacokinetics and pharmacodynamics.
Synthesis Methods
The synthesis of N-1,3-benzodioxol-5-yl-3-(2-chloro-6-fluorophenyl)acrylamide has been achieved using various methods. One of the most common methods involves the reaction of 2-chloro-6-fluoroaniline with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then coupled with acryloyl chloride to obtain the final product, this compound.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-3-(2-chloro-6-fluorophenyl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic properties. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO3/c17-12-2-1-3-13(18)11(12)5-7-16(20)19-10-4-6-14-15(8-10)22-9-21-14/h1-8H,9H2,(H,19,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTYAOSSVJPVCY-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5335762.png)
![ethyl 1-[3-(4-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5335763.png)

![4-{2-[(4-bromobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5335779.png)
![2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-furamide](/img/structure/B5335791.png)

![ethyl 1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-3-piperidinecarboxylate](/img/structure/B5335808.png)

![3-(4-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5335816.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide hydrochloride](/img/structure/B5335834.png)


![6-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5335849.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5335855.png)
